molecular formula C7H8N2O3 B3241525 2-(Methylamino)-4-nitrophenol CAS No. 14703-72-1

2-(Methylamino)-4-nitrophenol

Cat. No. B3241525
CAS RN: 14703-72-1
M. Wt: 168.15 g/mol
InChI Key: OQDUNHRRMXVVFW-UHFFFAOYSA-N
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Patent
US05935995

Procedure details

Triethylamine (2 ml, 14.4 mmol) was added to a solution of 2-amino-4-nitrophenol (1) (1.54 g, 10 mmol) and methyl iodide (1 ml, 16 mmol) in methanol (10 ml). After 1 hour at 40° C., further methyl iodide (1 ml) and triethylamine (1 ml) were added and the mixture was stirred at 40° C. for a further 2 hours. The reaction mixture was concentrated to dryness in vacuo, the residue was added to aqueous 2N sodium acetate solution and the mixture was extracted with ethyl acetate. The organic phase was dried with sodium sulfate and chromatographed on silica gel (eluent dichloromethane/methanol 95/5). Yield 880 mg (52%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6]C)[CH2:4][CH3:5])C.NC1C=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:10]=1[OH:18].CI>CO>[CH3:6][NH:3][C:4]1[CH:5]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:10]=1[OH:18]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.54 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
1 mL
Type
reactant
Smiles
CI
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CI
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 40° C. for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness in vacuo
ADDITION
Type
ADDITION
Details
the residue was added to aqueous 2N sodium acetate solution
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (eluent dichloromethane/methanol 95/5)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CNC1=C(C=CC(=C1)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.